N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide
Description
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic small molecule featuring a chromene (4H-chromen-4-one) core substituted at position 2 with a 4-fluorophenyl group and at position 6 with a cyclohexanecarboxamide moiety. The 4-fluorophenyl group introduces electron-withdrawing properties, while the bulky cyclohexanecarboxamide enhances lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3/c23-16-8-6-14(7-9-16)21-13-19(25)18-12-17(10-11-20(18)27-21)24-22(26)15-4-2-1-3-5-15/h6-13,15H,1-5H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHWRAIQCNFBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the formation of the chromen-4-one core. This can be achieved through a condensation reaction between salicylaldehyde and acetic anhydride, followed by cyclization. The fluorophenyl group is introduced through a subsequent substitution reaction, and the cyclohexanecarboxamide group is added through an amidation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: The compound's unique properties make it valuable in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity. The chromen-4-one moiety plays a crucial role in its antioxidant properties, while the cyclohexanecarboxamide group contributes to its stability and bioavailability.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to three analogs (Table 1), differing in phenyl substituents and amide groups:
Table 1: Structural and Physicochemical Comparison
*Inferred from structural similarity to CAS 923246-02-0.
†Calculated from molecular formula.
Substituent Effects
- 4-Fluorophenyl vs. 4-Methoxyphenyl: The 4-fluorophenyl group (electron-withdrawing) may enhance dipole interactions or hydrogen bonding compared to the electron-donating 4-methoxyphenyl group. This could influence binding affinity in target proteins .
2-Fluorophenyl (Ortho-Substitution) :
Amide Group Variations
Hypothetical Pharmacological Implications
While direct biological data are unavailable, structural analysis suggests:
Target Selectivity : The cyclohexanecarboxamide group may favor targets with large hydrophobic pockets (e.g., kinases), whereas smaller amides like 2,2-dimethylpropanamide could suit narrower binding sites.
Solubility-Bioavailability Trade-off : Higher lipophilicity in the target compound may enhance cell permeability but require formulation optimization to mitigate poor solubility.
Biological Activity
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structural features, including a fluorophenyl group and a cyclohexanecarboxamide moiety, confer significant biological activity that has been the subject of various scientific investigations. This article provides an overview of the biological properties, synthesis, and potential applications of this compound, supported by relevant data and findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 360.39 g/mol. The presence of the fluorine atom enhances its electronic properties, stability, and lipophilicity, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.39 g/mol |
| Structure | Chromenone derivative with a cyclohexanecarboxamide moiety |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Chromenone Core : The chromenone structure is synthesized through condensation reactions involving salicylaldehyde and appropriate β-ketoesters.
- Introduction of the Fluorophenyl Group : This is achieved via nucleophilic aromatic substitution where fluorobenzene reacts with the chromenone intermediate.
- Formation of the Cyclohexanecarboxamide Moiety : The final step involves coupling the chromenone derivative with cyclohexanecarboxylic acid derivatives under basic conditions.
Biological Activities
This compound has demonstrated various biological activities, including:
1. Anticancer Activity
- Studies have shown that compounds similar to this derivative exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through mitochondrial pathways.
2. Antimicrobial Properties
- Research indicates that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom enhances its interaction with bacterial cell membranes.
3. Antioxidant Activity
- The compound exhibits free radical scavenging ability, which is essential in mitigating oxidative stress-related diseases. Its antioxidant capacity has been compared favorably to well-known antioxidants like ascorbic acid.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Anticancer Efficacy :
- Antimicrobial Testing :
- Antioxidant Activity Assessment :
Comparative Analysis
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide | Moderate anticancer activity | Chlorine substitution impacts reactivity |
| Coumarin | Anticoagulant and antimicrobial | Simple structure with broad applications |
| Flavonoids | Antioxidant and anti-inflammatory | Diverse structural variations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
